酪脂醇

描述

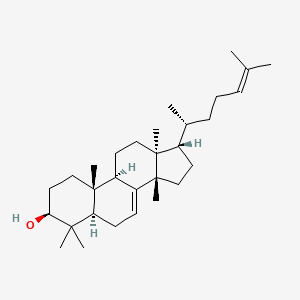

Butyrospermol is a type of triterpenoid, which is a class of chemical compounds composed of three terpene units with the molecular formula C30H50O . It is found in the herbs of Portulaca oleracea L .

Synthesis Analysis

The synthesis of Butyrospermol involves the use of distinct triterpene synthases. More than eighty years after the isolation of butyrospermol from shea butter, a butyrospermol synthase was characterized .Molecular Structure Analysis

The molecular structure of Butyrospermol consists of 30 carbon atoms, 50 hydrogen atoms, and 1 oxygen atom . The ChemSpider ID for Butyrospermol is 52084716 .Physical and Chemical Properties Analysis

Butyrospermol is a powder with a molecular weight of 426.7 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 498.3±44.0 °C at 760 mmHg, and a flash point of 221.0±20.7 °C .科学研究应用

抗炎活性

酪脂醇以其抗炎特性而闻名。它是牛油果树果脂的成分,在各种研究中被用于评估其在减少炎症方面的有效性。 包括酪脂醇在内的三萜酯是这些生物活性的原因 .

癌症化学预防特性

研究表明,酪脂醇可能具有癌症化学预防特性。 这归因于它在调节细胞增殖和凋亡途径中的作用,而这些途径是癌症发展过程中的关键过程 .

护肤配方

由于其高含量的非甘油酯类脂质,酪脂醇在护肤产品和化妆品配方中越来越受欢迎。 将其纳入这些产品是由于其保湿和修复特性,使其对皮肤健康有益 .

蛋白酶抑制活性

酪脂醇因其蛋白酶抑制活性而被研究。 这些活性很重要,因为它们可以帮助治疗各种蛋白酶发挥关键作用的疾病,例如病毒感染和某些类型的癌症 .

三萜酯成分分析

牛油果树果脂的三萜酯成分,包括酪脂醇,已被分析以了解其在不同非洲国家的分布。 这项研究对于选择具有特定特性用于工业和制药应用的牛油果树果脂至关重要 .

新型生物活性化合物分离

酪脂醇已从各种天然来源中分离出来,包括中国红树林的果实。 这些研究旨在发现新的生物活性化合物,可用于开发新药和治疗剂 .

安全和危害

The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of 13 Butyrospermol parkii (shea)-derived ingredients, which include Butyrospermol. They concluded that these ingredients are safe in the present practices of use and concentration when formulated to be non-sensitizing .

Relevant Papers The relevant papers retrieved include a safety assessment of Butyrospermum parkii (Shea)-derived ingredients, which includes Butyrospermol , and a paper highlighting the triterpene ester components of shea butter and their bioactivities .

作用机制

Target of Action

Butyrospermol is a protolimonoid extracted from shea (Euphorbia). It is a long-chain fatty acid ester first discovered from natural products

Mode of Action

It is known to exhibit antifeedant and antitumor activities

Biochemical Pathways

It is known that euphorbia species, from which butyrospermol is extracted, are characterized by a net of laticifers producing large amounts of triterpenes . These metabolites can be converted into fuel by the methods of the oil industry .

Result of Action

Butyrospermol has been reported to exhibit antifeedant and antitumor activities . .

生化分析

Biochemical Properties

Butyrospermol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a steroid, and its structure has been determined using UV, FTIR, and NMR spectroscopy . Butyrospermol interacts with various biomolecules, including enzymes involved in steroid biosynthesis and metabolism. These interactions are crucial for its biological activity and potential therapeutic applications.

Cellular Effects

Butyrospermol exhibits notable effects on various cell types and cellular processes. Studies have shown that butyrospermol has cytotoxic effects on HeLa and T47D cell lines, as well as A549 cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to induce cytotoxicity suggests its potential as an anti-cancer agent.

属性

IUPAC Name |

(3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3/t21-,22+,23+,25+,26+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICCPNLDOZNSML-XGKJEQFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-28-6 | |

| Record name | Butyrospermol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYROSPERMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SF0L0FL42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

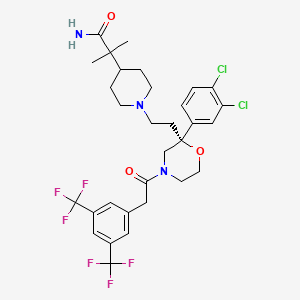

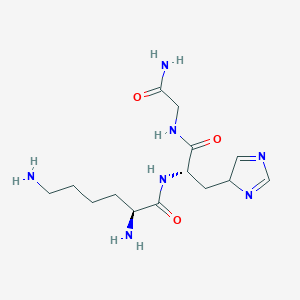

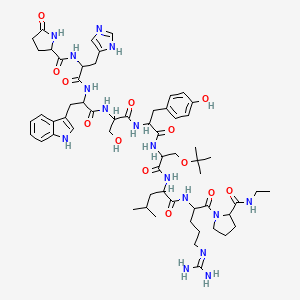

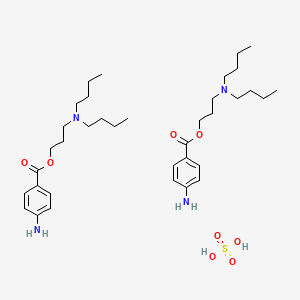

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of butyrospermol?

A1: Butyrospermol has the molecular formula C30H50O and a molecular weight of 426.72 g/mol.

Q2: What spectroscopic data is available for butyrospermol?

A2: Butyrospermol's structure has been elucidated using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , , , , , , , , , , , , , , , , , , , ] These techniques provide information about its functional groups, carbon framework, and fragmentation pattern, confirming its identity and purity.

Q3: What are the known biological activities of butyrospermol?

A3: While research on butyrospermol's specific mechanisms is ongoing, several studies highlight its potential. It's been identified as a constituent of shea butter [, , ], known for its anti-inflammatory and potential anti-tumor promoting properties. []

Q4: Is butyrospermol found in any specific plant sources?

A4: Yes, butyrospermol has been found in various plant sources, including:

- Shea tree (Vitellaria paradoxa): It's a major component of shea butter, present as both free alcohol and esters. [, , ]

- Chinese mangrove (Xylocarpus granatum): Isolated as fatty acid esters from the fruit. []

- Osage orange (Maclura pomifera): Found alongside other triterpenes like lupeol. [, ]

- Cudrania cochinchinensis: Isolated from the root extract. []

- Syzygium aqueum: Found in the stem bark. []

- Populus tremuloides heartwood: Identified along with other triterpene alcohols like α- and β-amyrin and lupeol. [, ]

- Euphorbia fischeriana: Isolated from the roots. []

Q5: Are there any known derivatives of butyrospermol with biological activity?

A5: Yes, butyrospermol cinnamate, an ester derivative, has shown significant anti-inflammatory activity in studies. It was found to be more potent than its acetate counterpart and other triterpenes like alpha-amyrin cinnamate. [] This highlights the potential impact of structural modifications on butyrospermol's biological activity.

Q6: What are some of the key analytical methods used to study butyrospermol?

A6: Research on butyrospermol utilizes various analytical techniques, including:

- Chromatography: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate, identify, and quantify butyrospermol from complex mixtures. [, , , ]

- Spectroscopy: IR, NMR, and MS are employed for structural characterization and confirmation of butyrospermol's identity. [, , , , , , , , , , , , , , , , , , , , , , , ]

- Chemical Synthesis and Modification: Methods to synthesize and modify butyrospermol's structure are crucial for generating analogs and exploring structure-activity relationships. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)